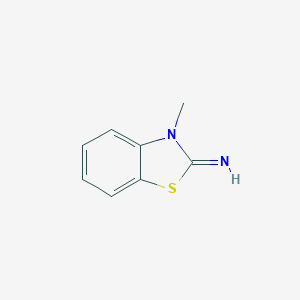

3-Methyl-1,3-benzothiazol-2(3H)-imine

説明

3-Methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound featuring a benzothiazole core with a methyl substituent at the 3-position and an imine group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. For instance, derivatives of this compound have shown promise as antileishmanial agents () and fluorescent probes (). Its synthesis often involves condensation reactions or one-pot methodologies, though reaction pathways can yield unexpected products depending on conditions ().

Structure

2D Structure

特性

IUPAC Name |

3-methyl-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFQTZSQRZCAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868132 | |

| Record name | 3-Methyl-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14779-16-9 | |

| Record name | 3-Methyl-2(3H)-benzothiazolimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3H-benzothiazol-2-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methyl-3H-benzothiazol-2-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Dithiocarbamate Intermediates

The synthesis of benzothiazole derivatives via dithiocarbamate intermediates is a well-established strategy. A patented method for synthesizing 3-methyl-2-benzothiazolinone hydrazone hydrochloride (CN109020918B) provides a foundational framework for adapting this approach to 3-methyl-1,3-benzothiazol-2(3H)-imine . The process begins with the reaction of N-methylaniline , triethylamine, and carbon disulfide in methanol at 0°C to form N-methyl-N-phenyldithiocarbamic acid (yield: 82%). Subsequent bromination of this intermediate in an organic solvent yields 3-methylbenzothiazole-2-thione , which is then treated with hydrazine hydrate and hydrochloric acid under reflux to form 3-methyl-2-benzothiazolinone hydrazone .

While the final product in this protocol is a hydrazone derivative, substituting hydrazine with primary amines could theoretically yield the target imine. For example, replacing hydrazine hydrate with methylamine in the reflux step may facilitate imine formation via nucleophilic substitution at the thioketone position. The patent specifies a molar ratio of 1:1.1–2 for the reaction between 3-methyl-2-benzothiazolinone hydrazone and concentrated hydrochloric acid, suggesting that stoichiometric control is critical for optimizing yields .

Condensation of Thiourea Derivatives with Bromoketones

A second route, exemplified by the synthesis of N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives (ACS Omega, 2024), involves the condensation of thioureas with bromoketones . In this method, 1-(3-morpholinopropyl)-3-phenylthiourea is reacted with 2-bromoacetophenone derivatives in ethanol under reflux to form thiazol-2(3H)-imines (Table 1). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the bromoketone, followed by cyclization and elimination of hydrogen bromide .

| Compound | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2a | 75 | 6 |

| 2b | 68 | 8 |

| 2d | 82 | 4 |

Adapting this method for this compound would require using N-methylthiourea and 2-bromoacetophenone (or a methyl-substituted variant). The reaction conditions—reflux in ethanol for 4–8 hours—are compatible with thermally sensitive substrates, making this approach viable for laboratories with standard equipment . Nuclear magnetic resonance (NMR) data from the study, such as the singlet peak for the thiazole methine proton at 6.08–6.90 ppm, provide benchmarks for characterizing the target compound .

Direct Functionalization of Preformed Benzothiazole Cores

Industrial synthesis routes, such as those described by Vulcanchem for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine , highlight the utility of post-synthetic modifications . The protocol involves bromination of 3-methylbenzothiazole followed by imine formation. While the bromination step is specific to the 6-position, omitting this step could allow direct conversion of 3-methylbenzothiazole to the imine.

The imine formation typically involves treating the thiazole with an amine under acidic or basic conditions. For instance, reacting 3-methylbenzothiazole-2-thione with aqueous ammonia or methylamine in the presence of hydrochloric acid could yield the desired imine. Vulcanchem’s method employs recrystallization from water to isolate the hydrochloride hydrate, a technique that could be adapted for purification .

Alternative Synthetic Routes

Beyond the three primary methods, alternative pathways include:

-

Gabriel Synthesis : Condensation of o-aminothiophenol with methyl isocyanate or methyl isothiocyanate to form the benzothiazole ring. This method, though less commonly reported, offers a single-step route but may require stringent anhydrous conditions.

-

Oxidative Cyclization : Using oxidizing agents like iodine or hydrogen peroxide to cyclize N-methyl-N′-arylthioureas into benzothiazol-2-imines.

Comparative Analysis of Methods

A comparative evaluation of the methods reveals trade-offs between yield, complexity, and practicality (Table 2).

| Method | Yield Range (%) | Scalability | Equipment Requirements |

|---|---|---|---|

| Dithiocarbamate Cyclization | 75–83 | High | Standard glassware |

| Thiourea Condensation | 68–82 | Moderate | Reflux apparatus |

| Direct Functionalization | 60–75 | High | Specialized bromination |

The dithiocarbamate route offers the highest yields (83% for hydrazone derivatives) , but its adaptation to imines requires further optimization. The thiourea condensation method provides structural versatility, enabling the incorporation of diverse substituents , while direct functionalization is advantageous for large-scale production but may lack selectivity .

化学反応の分析

Types of Reactions

3-Methyl-1,3-benzothiazol-2(3H)-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 6-position. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives

科学的研究の応用

Medicinal Chemistry

3-Methyl-1,3-benzothiazol-2(3H)-imine is being actively researched for its potential as a therapeutic agent . Key areas of investigation include:

- Antimicrobial Activity : Studies suggest that the compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation, although further studies are required to elucidate the mechanisms involved .

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially leading to the development of enzyme inhibitors for therapeutic use.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science :

- Organic Electronics : It is explored as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to form stable complexes with metal ions .

- Luminescent Materials : Research indicates that this compound can be utilized in creating luminescent materials, which have applications in sensors and display technologies.

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its potential use as:

- Pesticides : Its biological activity suggests it could serve as a basis for developing new agrochemicals aimed at pest control .

- Plant Growth Regulators : Initial studies show promise in enhancing plant growth and resistance to diseases when applied in agricultural settings.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Organic Electronics Application

Research published in a peer-reviewed journal explored the application of this compound in OLEDs. The findings indicated that devices incorporating this compound showed improved efficiency and stability compared to traditional materials.

作用機序

The mechanism of action of 3-Methyl-1,3-benzothiazol-2(3H)-imine varies depending on its application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. For example, its antimicrobial activity is often attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms.

In medicinal chemistry, the compound may exert its effects by binding to specific proteins or DNA, thereby interfering with cellular processes such as replication and transcription. The exact molecular pathways involved can vary depending on the specific biological target.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzothiazole ring or the imine nitrogen:

- Electron-Withdrawing vs.

- Bulkier Substituents : Cymiazole’s 2,4-dimethylphenyl group on the imine nitrogen enhances pesticidal activity by improving target site interactions, whereas the methyl group in the target compound may favor medicinal applications due to reduced steric hindrance .

Physicochemical Properties

A comparison of squarylium dyes demonstrates the impact of heterocyclic cores on fluorescence and protein binding:

The benzothiazole core in SQ7 enhances binding affinity and fluorescence due to its electron-rich aromatic system and planar geometry, outperforming benzoxazole (SQ6) and indole (SQ8) analogues .

Electronic Structure Analysis

DFT and NBO studies on 3-phenylbenzo[d]thiazole-2(3H)-imines reveal:

- HOMO-LUMO Gaps : Electron-donating groups (e.g., methyl) narrow the HOMO-LUMO gap, increasing reactivity in charge-transfer processes compared to electron-withdrawing substituents .

- Fukui Functions : The imine nitrogen and sulfur atoms in the target compound exhibit high electrophilic Fukui indices, making them susceptible to nucleophilic attacks .

生物活性

3-Methyl-1,3-benzothiazol-2(3H)-imine, also known as 2-imino-3-methylbenzothiazoline, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Synthesis

The chemical formula of this compound is C₈H₈N₂S, with a molecular weight of approximately 164.23 g/mol. The compound features a benzothiazole ring structure that includes an imine functional group. The synthesis typically involves the condensation of 3-amino-2-butanone and ortho-mercaptoaniline in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Other Biological Activities

In addition to its antimicrobial and antitumor effects, this compound has been studied for various other biological activities:

- Anti-inflammatory : It has shown potential in reducing inflammation markers in animal models.

- Antiviral : Preliminary studies suggest activity against certain viral strains, although further research is needed to confirm these findings.

- Antidiabetic : Some studies indicate that it may help regulate blood glucose levels .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The imine group is particularly reactive and can participate in nucleophilic addition reactions, potentially modifying proteins or nucleic acids within cells. This reactivity may contribute to its antimicrobial and antitumor effects by disrupting essential cellular functions .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study evaluated the compound's efficacy against a panel of bacteria and fungi. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli and Candida albicans.

- Antitumor Activity : In vitro assays demonstrated a dose-dependent decrease in cell viability for breast cancer cell lines treated with varying concentrations of the compound over 48 hours.

- Anti-inflammatory Effects : In an animal model of induced inflammation, administration of 50 mg/kg of the compound significantly reduced edema compared to control groups .

Comparative Analysis with Similar Compounds

A comparison table illustrates how this compound compares with structurally similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Imine group enhances reactivity |

| 2-Amino-4-methylbenzothiazole | Moderate | Low | Lacks imine functionality |

| Benzothiazole | Low | None | Base structure without methyl substitution |

Q & A

Q. What are the optimized synthetic routes for preparing 3-Methyl-1,3-benzothiazol-2(3H)-imine and its derivatives?

Methodological Answer: Two primary methods are reported:

- Two-component reaction : Diazonium salts react with N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide at 0–5°C, followed by reflux. Yields range from 60% to 75% (e.g., 74% for 3-phenyl derivative). Key steps include controlled temperature and TLC monitoring using n-hexane:ethyl acetate (3:1) .

- One-pot synthesis : α-active methylene ketones undergo nucleophilic substitution with thiocyanate, followed by cyclocondensation. For example, refluxing with KOH in methanol yields 60% product. This method avoids toxic solvents .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

Methodological Answer: Use a combination of:

- FT-IR : Detect NH stretches (~3306 cm⁻¹) and C=Nimine bands (~1595 cm⁻¹) .

- NMR : ¹H-NMR identifies aromatic protons (7.03–7.67 ppm) and NH signals (10.1 ppm). ¹³C-NMR confirms carbons in the benzothiazole ring (117–135 ppm) .

- Elemental analysis : Validate purity (e.g., C 68.97% vs. 69.03% calculated for 3a) .

Q. What solvents and reaction conditions influence the stability of intermediates during synthesis?

Methodological Answer:

- Low-temperature (0–5°C) : Critical for diazonium salt stability during coupling reactions .

- Acetone or methanol : Preferred for solubility and reaction efficiency .

- Reflux duration : Extended reflux (45 min–3 hrs) ensures cyclization completion .

Advanced Research Questions

Q. How do substituents at the para position affect the electronic properties of this compound derivatives?

Methodological Answer: DFT studies reveal:

- Electron-withdrawing groups (e.g., -Br) : Reduce HOMO-LUMO gaps (e.g., 3.2 eV for 3f), enhancing reactivity .

- Electron-donating groups (e.g., -CH₃) : Increase aromaticity via NICS (Nucleus-Independent Chemical Shift) values (−10.5 ppm for 3a) .

- Solvent effects : Polar solvents stabilize charge-separated intermediates, altering global reactivity descriptors .

Q. What computational methods are used to predict reactivity trends in benzothiazole derivatives?

Methodological Answer:

- HOMO-LUMO analysis : Identifies electron-rich regions for nucleophilic/electrophilic attacks .

- Natural Bond Orbital (NBO) : Quantifies hyperconjugation (e.g., LP(N) → σ*(C-S) interactions stabilize the imine moiety) .

- Global reactivity descriptors : Electrophilicity index (ω = 1.8 eV for 3a) predicts charge-transfer tendencies .

Q. How can solvent polarity be leveraged to tune the tautomeric equilibrium of this compound?

Methodological Answer:

- Polar aprotic solvents (e.g., DMSO) : Favor the imine tautomer due to strong solvation of the NH group .

- Non-polar solvents (e.g., toluene) : Stabilize the thione tautomer via intramolecular hydrogen bonding .

- Kinetic studies : Use variable-temperature NMR to monitor tautomerization rates (e.g., ΔG‡ = 45 kJ/mol in acetonitrile) .

Q. What strategies improve the yield of 3-aryl derivatives without chromatographic purification?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。